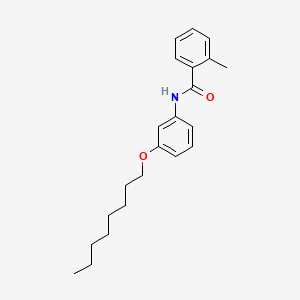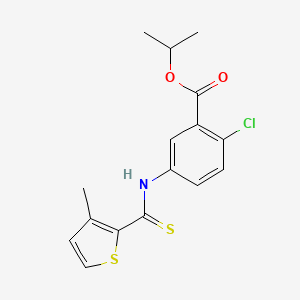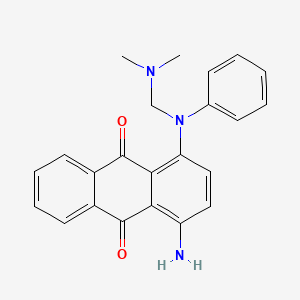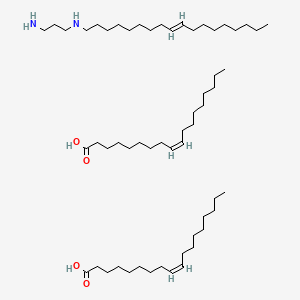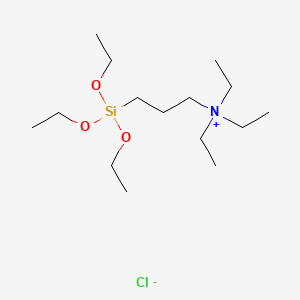
2-(3-Phenylpropyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylpropyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom The specific structure of this compound includes a furan ring substituted at the second position with a 3-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)furan can be achieved through several methods. One common approach involves the condensation of ethyl furfurylidenecyanoacetate with phenylmagnesium bromide, followed by decarboxylation to yield β-(2-furyl)hydrocinnamonitrile. This intermediate is then reduced using lithium aluminum hydride to produce 2-(3-amino-1-phenylpropyl)furan .
Another method involves the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold or silver catalysts. This reaction proceeds through the formation of an alkynyl alcohol intermediate, which cyclizes to form the furan ring .
Industrial Production Methods
Industrial production of furans, including this compound, often involves catalytic processes. For example, the decarbonylation of furfural using palladium or nickel catalysts is a common industrial method to produce furan derivatives . Additionally, the copper-catalyzed oxidation of butadiene can be used to synthesize furans on a larger scale .
化学反応の分析
Types of Reactions
2-(3-Phenylpropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction of nitriles to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(3-amino-1-phenylpropyl)furan.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-(3-Phenylpropyl)furan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their potential use as pharmaceuticals.
Industry: Furans are used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2-(3-Phenylpropyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity. The phenylpropyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
類似化合物との比較
2-(3-Phenylpropyl)furan can be compared with other furan derivatives, such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Known for its use in the production of renewable polymers.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
2-(3-Amino-1-phenylpropyl)furan: A derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
5073-13-2 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
2-(3-phenylpropyl)furan |
InChI |
InChI=1S/C13H14O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,4,8-9H2 |
InChIキー |
HWYJSJWNOAJXLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


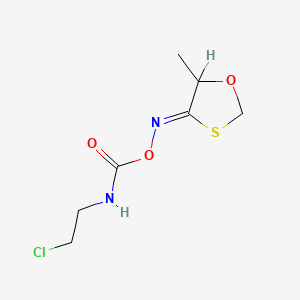
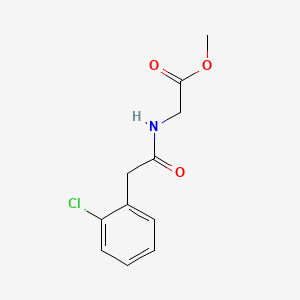
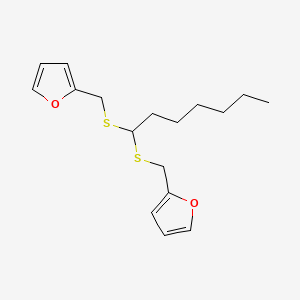
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
